molecular formula C16H13BrN2OS B2402742 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865544-68-9

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2402742
CAS No.: 865544-68-9
M. Wt: 361.26
InChI Key: PKSLJTLDOGWJNL-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound built on a benzothiazole scaffold, a structure recognized for its significant potential in medicinal chemistry and biological research. This compound features a benzothiazole core substituted with an ethyl group and is further functionalized with a 4-bromobenzamide moiety. The benzothiazole ring system is a privileged structure in drug discovery, known for accommodating a wide range of biological activities. Compounds based on this scaffold, particularly iminothiazoline derivatives, have been investigated for diverse pharmacological applications, including as enzyme inhibitors, and for their antimicrobial, anti-inflammatory, and antitumor properties . Scientific research into closely related quinoline-based iminothiazoline analogues has demonstrated potent inhibitory activity against the elastase enzyme, a serine protease involved in skin aging processes, with some derivatives showing inhibition values in the low micromolar range (e.g., 1.21 µM) . The mechanism of action for such inhibitors often involves interaction with the enzyme's active site, which contains a catalytic triad of His57, Asp102, and Ser195 residues, potentially stabilizing the transition state during catalysis . The presence of the bromine atom on the benzamide ring may enhance binding affinity and specificity towards biological targets, as seen in other benzothiazole derivatives studied for their enzyme inhibition and anticancer activities . This compound serves as a valuable synthetic intermediate or target structure for researchers in organic synthesis and drug development, enabling the exploration of structure-activity relationships and the creation of novel bioactive molecules . It is intended for use in biochemical research, enzyme inhibition assays, and the synthesis of more complex heterocyclic systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be used in humans.

Properties

IUPAC Name

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-2-19-13-5-3-4-6-14(13)21-16(19)18-15(20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSLJTLDOGWJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can be achieved through several synthetic routes. One common method involves the condensation of 4-bromobenzoyl chloride with 3-ethyl-2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the overall production efficiency.

Chemical Reactions Analysis

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group in the benzamide moiety to form the corresponding amine.

    Substitution: The bromine atom at the 4-position of the benzamide moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium cyanide, or amines. The major products formed from these reactions depend on the nature of the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. In vitro studies have revealed its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of similar benzothiazole compounds have demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli using minimum inhibitory concentration (MIC) assays .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Staphylococcus aureus
N221.30Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has been investigated in various cancer cell lines. Studies indicate that this compound can inhibit cell growth by interfering with DNA replication and protein synthesis processes. It generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.

Table 2: Anticancer Activity Against Human Cell Lines

CompoundIC50 (µM)Cell Line
N95.85HCT116 (Colorectal carcinoma)
N184.53HCT116 (Colorectal carcinoma)

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in treating infections and cancer:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzothiazole derivatives, including those structurally related to 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide. The results indicated significant activity against both bacterial and fungal strains, suggesting potential for therapeutic applications .
  • Anticancer Research : Research focusing on the anticancer properties of similar compounds demonstrated their ability to induce apoptosis in cancer cells through ROS generation and enzyme inhibition. These findings support further investigation into the clinical applications of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress, leading to cell death in certain cancer cells.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural variations and properties of 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide and related compounds:

Compound Name Substituents (Benzamide/Benzothiazole) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features
4-Bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (Main compound) -Br (benzamide); -C₂H₅ (benzothiazole) 375.3* ~3.2† 4 Bromine enhances electrophilicity; ethyl improves metabolic stability
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide -SO₂N(C₂H₄CN)₂; -C₂H₅ 467.6 2.5 7 Sulfamoyl group increases polarity; cyanoethyl enhances water solubility
N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide -Br, -OCH₃ (benzamide); -C₂H₅ 468.4 3.8 5 Methoxy groups improve solubility but reduce lipophilicity
4-(Dimethylsulfamoyl)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide -SO₂N(CH₃)₂; -CH₃, -C₂H₅ 468.4 3.8 5 Methyl and sulfamoyl groups balance lipophilicity and target binding

*Calculated based on molecular formula C₁₆H₁₃BrN₂OS.
†Estimated from analogs with similar substituents.

Key Research Findings and Implications

  • Crystallographic Insights : The crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide reveals dihedral angles of 73.97° between the amide and hydroxyl-substituted rings, suggesting that bulky substituents like bromine induce significant conformational distortion . This may impact the main compound’s binding to biological targets.
  • Hydrogen Bonding : Analogous compounds form intermolecular O–H⋯O and N–H⋯O hydrogen bonds, stabilizing crystal packing. The ethyl group in the main compound likely reduces such interactions, favoring hydrophobic packing .
  • Drug-Likeness : Computational studies on benzothiazole benzamides predict favorable physicochemical parameters (e.g., LogP ~3.2, topological polar surface area ~100 Ų), aligning with Lipinski’s rule for oral bioavailability .

Biological Activity

4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. The structural characteristics, including the presence of a bromine atom and an ethyl group, contribute to its biological efficacy.

  • IUPAC Name: 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
  • CAS Number: 865544-68-9
  • Molecular Formula: C16H13BrN2OS
  • Molecular Weight: 365.25 g/mol

Synthesis

The synthesis typically involves the condensation of 4-bromobenzoyl chloride with 3-ethyl-2-aminobenzothiazole in the presence of a base like triethylamine. The reaction is conducted in organic solvents such as dichloromethane or chloroform under reflux conditions, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide against various bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens are as follows:

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus0.5 - 8Comparable to ciprofloxacin
Escherichia coli0.5 - 8Comparable to ciprofloxacin
Klebsiella pneumoniae0.5 - 8Comparable to ciprofloxacin
Pseudomonas aeruginosa0.5 - 8Comparable to ciprofloxacin

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The mechanism of action for anticancer activity involves the inhibition of specific enzymes related to DNA replication and protein synthesis. The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. Studies have shown that it can effectively reduce cell viability in various cancer cell lines, showcasing its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study examining the efficacy of various benzothiazole derivatives found that compounds with similar structural features demonstrated potent antibacterial activity against multi-drug resistant strains. The study highlighted that the bromine substitution at the para position enhances activity compared to unsubstituted analogs .
  • Anticancer Research : In vitro studies demonstrated that treatment with 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide resulted in a dose-dependent decrease in proliferation rates of human cancer cell lines, including breast and prostate cancers. The compound was noted for its ability to induce apoptosis through ROS generation and caspase activation pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.
  • Nucleophilic Substitution Reactions : The bromine atom can undergo nucleophilic substitutions, potentially leading to more active derivatives .

Comparison with Similar Compounds

When compared with other benzothiazole derivatives, such as:

Compound Biological Activity
6-bromo-2-aminobenzothiazoleAntimicrobial and anticancer
2-(4-morpholinyl)benzothiazolePotent antitumor activity

The unique combination of functional groups in 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide contributes significantly to its distinct biological profile .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of thioamide precursors under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Introduction of the ethyl group at the 3-position of the benzothiazole ring using alkylation agents like ethyl iodide .
  • Step 3 : Coupling the brominated benzamide moiety via nucleophilic acyl substitution, often employing coupling reagents such as EDC/HOBt . Purification is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized post-synthesis?

  • Structural Analysis : Single-crystal X-ray diffraction (SHELX software suite) confirms molecular geometry and intermolecular interactions .
  • Spectroscopic Methods :
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., δ ~160 ppm for benzamide carbonyl) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]+ at m/z 387.2) .
    • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What initial biological screening assays are suitable for this compound?

  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) against kinases or proteases to determine IC50_{50} values .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
  • Catalysis : Palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling to introduce aryl bromides .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like diazotization . Contradictions in yield data across studies may arise from trace moisture or oxygen; inert atmospheres (N2_2) are critical .

Q. What structural features influence its biological activity, and how can SAR studies be designed?

  • Key Moieties :
  • The bromine atom enhances electrophilicity for target binding .
  • The ethyl group on benzothiazole improves lipophilicity, aiding membrane penetration .
    • SAR Strategies :
  • Synthesize analogs with varied substituents (e.g., fluoro, methoxy) on the benzamide ring .
  • Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or tubulin .

Q. How can crystallography resolve contradictions in reported biological mechanisms?

  • Co-crystallization : Determine binding modes with target proteins (e.g., HIV-1 protease) using SHELXD for phase refinement .
  • Electron Density Maps : Identify hydrogen bonds between the benzamide carbonyl and active-site residues .
  • Twinned Data : SHELXL’s TWIN command refines structures from imperfect crystals, resolving ambiguities in ligand orientation .

Q. What advanced assays elucidate its mechanism in modulating cellular pathways?

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .
  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Western Blotting : Quantify protein expression changes (e.g., Bcl-2, caspase-3) to confirm apoptotic pathways .

Q. How is computational modeling applied to predict reactivity and metabolite profiles?

  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .
  • Metabolite Identification : CYP450 enzyme docking (Glide) predicts phase I metabolites like hydroxylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.